Molecular Weight and Heavy Atom Count Differentiate 2-Bromo-6-[difluoro(phenyl)methyl]pyridine from Simple 2,6-Disubstituted Analogs
The molecular weight of 2-Bromo-6-[difluoro(phenyl)methyl]pyridine is substantially higher than that of 2-Bromo-6-(difluoromethyl)pyridine and 2-Bromo-6-phenylpyridine. This difference is not trivial; it reflects the presence of both a difluoromethyl group and an additional phenyl ring, which significantly alters the compound's physical properties and its behavior in biological and synthetic systems [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 284.10 g/mol |
| Comparator Or Baseline | 2-Bromo-6-(difluoromethyl)pyridine: 208.00 g/mol; 2-Bromo-6-phenylpyridine: 234.09 g/mol |
| Quantified Difference | +76.10 g/mol vs. 2-Bromo-6-(difluoromethyl)pyridine; +50.01 g/mol vs. 2-Bromo-6-phenylpyridine |
| Conditions | Data obtained from authoritative vendor databases [1]. |
Why This Matters
Higher molecular weight and increased heavy atom count directly impact key drug-like properties such as LogP, solubility, and permeability, which are critical for compound selection in medicinal chemistry programs.
- [1] PubChem. (n.d.). 2-Bromo-6-phenylpyridine. View Source
